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Compound of Interest

Compound Name: 3,4-Difluoro-2-methylbenzoic acid

Cat. No.: B130253 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of the molecular structure, properties,

and synthesis of 3,4-Difluoro-2-methylbenzoic acid (CAS No: 157652-31-8).[1][2][3] This

fluorinated benzoic acid derivative is a key intermediate in the synthesis of various

pharmaceuticals, agrochemicals, and specialty materials.[1][4] This document details its

physicochemical properties, provides illustrative synthetic pathways, and outlines experimental

protocols for its characterization using modern spectroscopic techniques.

Molecular Structure and Identification
3,4-Difluoro-2-methylbenzoic acid possesses a benzene ring substituted with two fluorine

atoms at the 3 and 4 positions, a methyl group at the 2 position, and a carboxylic acid group at

the 1 position.

Chemical Structure:

Figure 1: 2D Chemical Structure of 3,4-Difluoro-2-methylbenzoic acid.

Table 1: Compound Identification
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Identifier Value

IUPAC Name 3,4-Difluoro-2-methylbenzoic acid[5]

CAS Number 157652-31-8[1][2][3]

Molecular Formula C₈H₆F₂O₂[1][2]

Molecular Weight 172.13 g/mol [1]

Canonical SMILES CC1=C(C=CC(=C1F)F)C(=O)O[1]

InChI Key AGUUCAUQWFAFPR-UHFFFAOYSA-N[6]

Physicochemical Properties
A summary of the key physical and chemical properties of 3,4-Difluoro-2-methylbenzoic acid
is presented below.

Table 2: Physicochemical Data

Property Value Reference

Physical Form
White to pale-yellow or gray

powder
[6]

Melting Point 152-156 °C [1]

Boiling Point 268 °C at 760 mmHg [1]

Density 1.359 g/cm³ [1]

Water Solubility Insoluble [1]

Flash Point 115.9 °C [1]

pKa (Predicted) 3.52 ± 0.25 [1]

Synthesis and Experimental Protocols
While specific, detailed, and publicly available experimental protocols for the synthesis of 3,4-
Difluoro-2-methylbenzoic acid are limited, a general synthetic approach can be inferred from
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related preparations of fluorinated benzoic acids. A plausible synthetic route involves the

carboxylation of a corresponding Grignard or organolithium reagent derived from a

halogenated precursor. A potential, though not explicitly detailed, starting material is 1-bromo-

3,4-difluoro-2-methyl-benzene.

Illustrative Synthetic Pathway
A generalized synthetic scheme is presented below. This pathway is illustrative and would

require optimization for specific reaction conditions, reagents, and purification methods.

1-Bromo-3,4-difluoro-2-methylbenzene

Organometallic Intermediate
(Grignard or Organolithium)Organometallic

Formation

3,4-Difluoro-2-methylbenzoic acidCarboxylation

Mg or n-BuLi
in Dry Ether/THF

1. CO₂ (s)
2. H₃O⁺

Click to download full resolution via product page

Figure 2: Generalized Synthetic Pathway for 3,4-Difluoro-2-methylbenzoic acid.

General Experimental Protocol for Synthesis
(Hypothetical)
The following is a generalized, hypothetical protocol based on common organic synthesis

techniques for similar compounds. This protocol has not been experimentally validated for this

specific compound and should be adapted and optimized by qualified personnel.

Formation of the Organometallic Reagent:

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a

reflux condenser, and a dropping funnel under an inert atmosphere (e.g., argon or

nitrogen), add magnesium turnings (1.2 equivalents) in anhydrous diethyl ether or

tetrahydrofuran (THF).

Slowly add a solution of 1-bromo-3,4-difluoro-2-methylbenzene (1.0 equivalent) in the

same anhydrous solvent via the dropping funnel to initiate the Grignard reaction. Gentle
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heating may be required to start the reaction.

Once the reaction begins, maintain a gentle reflux by controlling the rate of addition. After

the addition is complete, continue stirring at reflux for an additional 1-2 hours to ensure

complete formation of the Grignard reagent.

Carboxylation:

Cool the Grignard solution in an ice-salt bath.

Carefully add crushed dry ice (solid carbon dioxide, an excess of ~3-4 equivalents) to the

reaction mixture in portions, ensuring the temperature remains low.

Allow the mixture to warm to room temperature and stir for several hours or overnight.

Work-up and Purification:

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride

or dilute hydrochloric acid.

Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl

acetate).

Combine the organic extracts and wash with brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure to obtain the crude product.

Purify the crude 3,4-Difluoro-2-methylbenzoic acid by recrystallization from a suitable

solvent system (e.g., ethanol/water or toluene).

Spectroscopic Characterization
The molecular structure of 3,4-Difluoro-2-methylbenzoic acid can be unequivocally confirmed

through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance

(NMR) and Fourier-Transform Infrared (FTIR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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4.1.1. ¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the

methyl protons. The aromatic region will display complex splitting patterns due to both proton-

proton and proton-fluorine couplings.

Table 3: Predicted ¹H NMR Spectral Data

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~ 7.0 - 7.5 m 2H Aromatic CH

~ 2.3 s 3H -CH₃

~ 11 - 13 br s 1H -COOH

4.1.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The

signals for the carbon atoms attached to fluorine will appear as doublets due to carbon-fluorine

coupling.

Table 4: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ, ppm) Assignment

~ 165 - 170 -COOH

~ 145 - 160 (d) C-F

~ 115 - 135 Aromatic C & C-CH₃

~ 15 - 20 -CH₃

4.1.3. Experimental Protocol for NMR Spectroscopy

Sample Preparation: Dissolve approximately 10-20 mg of 3,4-Difluoro-2-methylbenzoic
acid in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
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Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR

spectrometer.

Data Acquisition: For ¹H NMR, acquire a sufficient number of scans to obtain a good signal-

to-noise ratio. For ¹³C NMR, use proton decoupling and acquire a larger number of scans

due to the lower natural abundance of the ¹³C isotope.

Data Processing: Process the raw data (Fourier transformation, phase correction, and

baseline correction) to obtain the final spectra. Chemical shifts should be referenced to the

residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum will show characteristic absorption bands corresponding to the functional

groups present in the molecule.

Table 5: Expected FTIR Absorption Bands

Wavenumber (cm⁻¹) Intensity Assignment

2500-3300 Broad, Strong
O-H stretch (carboxylic acid

dimer)

~ 1700 Strong C=O stretch (carboxylic acid)

~ 1600, ~1470 Medium C=C stretch (aromatic ring)

~ 1200-1300 Strong C-O stretch (carboxylic acid)

~ 1100-1250 Strong C-F stretch

~ 920 Broad, Medium O-H bend (out-of-plane, dimer)

4.2.1. Experimental Protocol for FTIR Spectroscopy

Sample Preparation (KBr Pellet Method):

Thoroughly grind 1-2 mg of 3,4-Difluoro-2-methylbenzoic acid with approximately 100-

200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.
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Transfer the mixture to a pellet die and press under high pressure to form a transparent

pellet.

Data Acquisition:

Place the KBr pellet in the sample holder of an FTIR spectrometer.

Record the spectrum, typically in the range of 4000-400 cm⁻¹, by co-adding a number of

scans to improve the signal-to-noise ratio.

A background spectrum of a pure KBr pellet should be recorded and subtracted from the

sample spectrum.

Applications in Research and Development
3,4-Difluoro-2-methylbenzoic acid serves as a versatile building block in organic synthesis.

Its applications are primarily in the following areas:

Pharmaceutical Synthesis: It is a key intermediate in the preparation of various active

pharmaceutical ingredients (APIs), where the fluorine and methyl substituents can influence

the compound's metabolic stability, binding affinity, and pharmacokinetic properties.

Agrochemical Development: The unique substitution pattern of this molecule makes it a

valuable precursor for the synthesis of novel herbicides, insecticides, and fungicides.

Materials Science: It can be used in the synthesis of specialty polymers and other advanced

materials where its specific electronic and physical properties are desired.

Safety and Handling
3,4-Difluoro-2-methylbenzoic acid should be handled with appropriate personal protective

equipment (PPE), including safety glasses, gloves, and a lab coat. It is advisable to work in a

well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data

Sheet (MSDS) provided by the supplier.[6]

Conclusion
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3,4-Difluoro-2-methylbenzoic acid is a valuable and versatile chemical intermediate with

significant applications in the pharmaceutical, agrochemical, and material science industries.

This technical guide has provided a detailed overview of its molecular structure,

physicochemical properties, and general synthetic and characterization methodologies. The

provided protocols and data serve as a foundation for researchers and professionals working

with this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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